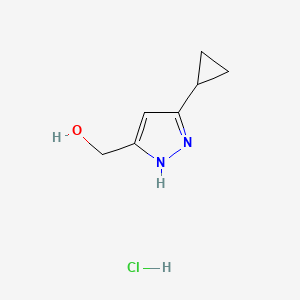

(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride

CAS No.: 1855888-34-4

Cat. No.: VC13608803

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855888-34-4 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | (3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c10-4-6-3-7(9-8-6)5-1-2-5;/h3,5,10H,1-2,4H2,(H,8,9);1H |

| Standard InChI Key | GXUHXGXCVXERKM-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NNC(=C2)CO.Cl |

| Canonical SMILES | C1CC1C2=NNC(=C2)CO.Cl |

Introduction

Chemical Identity and Structural Characteristics

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride is classified as an organochlorine compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol. The IUPAC name explicitly describes its structure: a pyrazole ring (1H-pyrazol-5-yl) substituted with a cyclopropyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 5, forming a hydrochloride salt.

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

-

Cyclopropyl Substituent: A strained three-membered carbocyclic ring at position 3, which enhances metabolic stability and influences molecular conformation .

-

Hydroxymethyl Group: A polar functional group at position 5 that improves aqueous solubility and provides a site for further chemical modifications.

-

Hydrochloride Salt Formation: Enhances crystallinity and bioavailability by increasing solubility in physiological environments.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1855888-34-4 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride |

| SMILES | C1CC1C2=NNC(=C2)CO.Cl |

| InChI Key | GXUHXGXCVXERKM-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride typically involves multi-step organic reactions, as inferred from analogous pyrazole derivatives . A proposed synthetic route includes:

-

Cyclopropane Introduction: Reacting 2-amino-pyridine-3-carbaldehyde with cyclopropyl-3-oxo-propionic acid ethyl ester under basic conditions to form the cyclopropane-fused intermediate .

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to construct the pyrazole nucleus .

-

Hydroxymethylation: Introducing the -CH₂OH group via nucleophilic substitution or reduction of a carbonyl precursor.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.

Critical reaction parameters include temperature control (reflux conditions at 80–85°C) , solvent selection (ethanol, ethyl acetate), and purification methods (recrystallization or column chromatography). Yield optimization remains a focus, with reported yields for similar compounds ranging from 72% to 95% .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar solvents like ethanol and water due to the hydrochloride salt formation.

-

Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH.

Spectroscopic Data

-

IR Spectroscopy: Key absorption bands include O-H stretch (~3100–3500 cm⁻¹), C=N stretch (~1645 cm⁻¹), and C-O stretch (~1700 cm⁻¹).

-

¹H NMR (DMSO-d₆): Characteristic signals at δ 1.05–1.24 ppm (cyclopropyl CH₂), δ 2.58 ppm (cyclopropyl CH), and δ 4.00–7.75 ppm (pyrazole and hydroxymethyl protons) .

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Identification: Elucidate molecular targets via proteomics or crystallography.

-

Structure-Activity Relationships (SAR): Systematically modify the hydroxymethyl and cyclopropyl groups to optimize potency.

-

Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume